molecular formula C19H14FN5O2 B2689903 9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898441-88-8

9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2689903
CAS No.: 898441-88-8
M. Wt: 363.352
InChI Key: AMYLCNSEPVYTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of fluorine and methyl groups attached to phenyl rings, along with an oxo group and a carboxamide group attached to the purine core. The unique structural features of this compound make it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a methylbenzene derivative.

    Oxidation and Carboxamide Formation: The oxo group can be introduced through an oxidation reaction, and the carboxamide group can be formed through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form additional oxo groups or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogenated compounds and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it of interest for the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-chlorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(2-bromophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(2-methylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

The presence of the fluorine atom in 9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide imparts unique electronic properties, such as increased electronegativity and stability, compared to its analogs with different halogen or alkyl substitutions. This makes the compound particularly valuable in applications requiring high stability and specific electronic characteristics.

Properties

IUPAC Name

9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c1-10-5-4-6-11(9-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)13-8-3-2-7-12(13)20/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYLCNSEPVYTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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